molecular formula C23H23N3O4S B2912482 N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide CAS No. 941926-78-9

N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide

Cat. No.: B2912482
CAS No.: 941926-78-9
M. Wt: 437.51
InChI Key: KTEPWDAORKWMNH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a complex organic compound that belongs to the class of cyclopenta[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[d]thiazole derivatives with different substituents on the phenyl ring or variations in the carboxamide linkage.

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other related compounds.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-13-4-10-18(30-3)17(12-13)24-22(28)16-9-11-19-20(16)25-23(31-19)26-21(27)14-5-7-15(29-2)8-6-14/h4-8,10,12,16H,9,11H2,1-3H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEPWDAORKWMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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